molecular formula C20H21N5O3 B2797748 benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034613-78-8

benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No. B2797748
CAS RN: 2034613-78-8
M. Wt: 379.42
InChI Key: XDSYYTXCLFCRFA-UHFFFAOYSA-N
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Description

The compound you mentioned seems to contain several structural motifs common in medicinal chemistry, including a pyrazole ring and a carbamate group . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of your compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For example, imidazole, a similar heterocyclic compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, including the one , have shown potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

These compounds also exhibit antimalarial activities. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antibacterial Activity

Imidazole containing compounds, which are structurally similar to pyrazole derivatives, have shown antibacterial activities . It’s possible that the compound may also have antibacterial properties.

Antimycobacterial Activity

Imidazole derivatives have also demonstrated antimycobacterial activities . Given the structural similarities, the compound could potentially have similar effects.

Anti-inflammatory Activity

Imidazole derivatives have been reported to show anti-inflammatory activities . It’s possible that the compound may also have anti-inflammatory properties.

Antitumor Activity

Imidazole derivatives have shown antitumor activities . Given the structural similarities, the compound could potentially have similar effects.

Future Directions

The future directions for research on your compound could include further exploration of its pharmacological effects, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

benzyl N-[2-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-25-18(9-10-24-25)17-8-7-16(11-21-17)12-22-19(26)13-23-20(27)28-14-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYYTXCLFCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

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